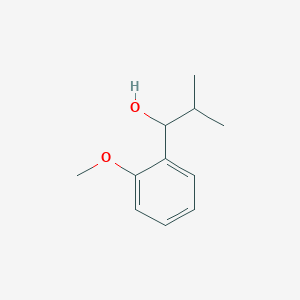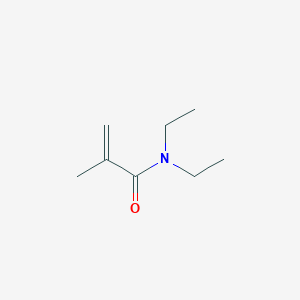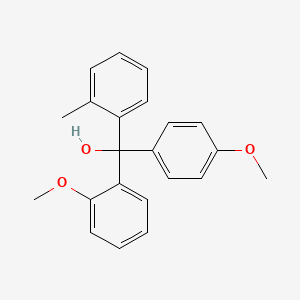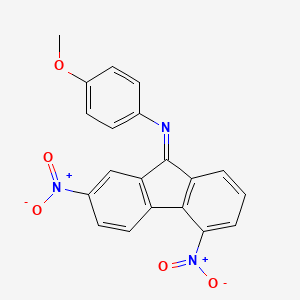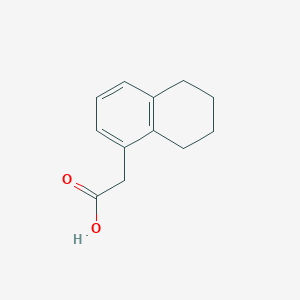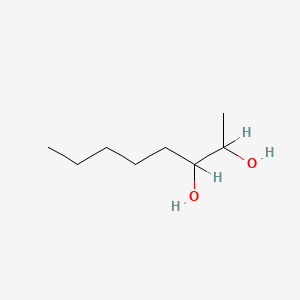
2,3-Octanediol
Overview
Description
2,3-Octanediol is an organic compound with the chemical formula C8H18O2. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents . This compound is notable for its two hydroxyl functional groups, which contribute to its unique chemical properties. It is used in various applications, including as a solvent, lubricant, and thickener .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Octanediol involves the oxidation of 1-heptene with chromic acid, followed by hydrolysis . Other synthetic methods include hydroxylation reactions and redox reactions .
Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes. For example, certain microorganisms can produce 2,3-butanediol, a compound similar to this compound, through fermentation of glucose . This method is advantageous due to its sustainability and use of renewable resources .
Chemical Reactions Analysis
Types of Reactions: 2,3-Octanediol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can be used for reduction reactions.
Substitution: Acid chlorides or anhydrides can be used to substitute the hydroxyl groups to form esters.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Esters.
Scientific Research Applications
2,3-Octanediol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, sensitizers, and rubber additives.
Mechanism of Action
The mechanism of action of 2,3-Octanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in its structure allow it to participate in hydrogen bonding and other interactions, which can affect the properties of the compounds it interacts with. For example, it can increase the permeability of cell membranes, making them more sensitive to antimicrobial agents .
Comparison with Similar Compounds
2,3-Butanediol: Similar in structure but with a shorter carbon chain.
2,3-Hexanediol: Similar in structure but with a different carbon chain length.
Uniqueness: 2,3-Octanediol is unique due to its specific carbon chain length and the presence of two hydroxyl groups, which give it distinct chemical properties and applications compared to other diols .
Properties
IUPAC Name |
octane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTUJCWABCYSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864953 | |
| Record name | Octane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20653-90-1 | |
| Record name | 2,3-Octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20653-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Octanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


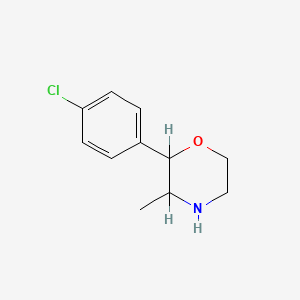


![7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1616702.png)

